Resibufogenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1 |
InChI Key |
ATLJNLYIJOCWJE-NEKURZDCSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Synonyms |
ufogenin resibufogenin |
Origin of Product |
United States |
Conceptual Framework and Research Trajectory of Resibufogenin
Historical Context and Traditional Research Significance of Bufadienolides and Resibufogenin (B1668039)
Bufadienolides are a class of C-24 steroid compounds characterized by a six-membered lactone ring at the C-17 position. researchgate.netresearchgate.net Their use in traditional medicine is extensive, most notably through a preparation known as Chan'Su. researchgate.netnih.gov This traditional Chinese medicine, derived from the skin secretions of toads, has been used for centuries to treat a variety of ailments, including heart failure and cancer. nih.govnih.gov The practice of using toad secretions for medicinal purposes can be traced back to the Tang Dynasty in China (618-907 AD). wikipedia.org
This compound is a principal bioactive component found in Chan'Su. nih.govwikipedia.org Traditionally, Chan'Su has been employed for its cardiotonic (heart-strengthening), analgesic (pain-relieving), and detoxifying properties. nih.govresearchgate.net It has been used for conditions ranging from sore throats and sunstroke to more severe illnesses. wikipedia.org Early research into bufadienolides like this compound identified their potent ability to inhibit the Na+/K+-ATPase enzyme, a mechanism that underlies their cardiotonic effects and is similar to that of cardiac glycosides like digoxin. researchgate.netwikipedia.org This foundational research confirmed the pharmacological basis for their traditional use in treating heart conditions. frontiersin.org
The historical significance of these compounds also extends to their use in treating inflammation and infections. wikipedia.orgresearchgate.net Traditional applications for conditions such as carbuncles and pharyngitis pointed towards anti-inflammatory and potentially antimicrobial properties, which have since become a focus of modern scientific validation. researchgate.net
Contemporary Research Paradigms and the Evolving Role of this compound in Biomedical Science
In recent years, the scientific community has directed considerable attention toward this compound, moving beyond its traditional applications to explore its therapeutic potential in various domains of biomedical science. researchgate.netnih.gov Contemporary research is largely focused on its anticancer, anti-inflammatory, and cardiovascular effects, driven by a deeper understanding of its molecular mechanisms. nih.govnih.gov
Anticancer Research: this compound has demonstrated significant anticancer activity across a range of cancer cell types, including gastric, colon, breast, and multiple myeloma. wikipedia.orgspandidos-publications.com Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis). wikipedia.org Research has shown that this compound can inhibit cancer cell proliferation and growth by arresting the cell cycle at different phases. nih.govwikipedia.org Furthermore, it has been found to suppress tumor angiogenesis, the process by which tumors form new blood vessels to support their growth, by inhibiting pathways such as the VEGFR2 signaling pathway. wikipedia.orgfrontiersin.orgnih.gov
| Cancer Type | Observed Effect | Signaling Pathway/Mechanism Involved | Reference |
|---|---|---|---|
| Gastric Carcinoma | Inhibited cell proliferation, induced apoptosis | PI3K/AKT/GSK3β signaling pathway | nih.gov |
| Multiple Myeloma | Inhibited cell viability, migration, and invasion; promoted apoptosis | Blocks PI3K/Akt signaling pathway | spandidos-publications.com |
| Colorectal Cancer | Suppressed cell growth and metastasis | Induction of necroptosis via RIPK3 | wikipedia.org |
| Triple-Negative Breast Cancer | Inhibited angiogenesis | Blocks VEGFR2-mediated signaling pathway | frontiersin.orgnih.gov |
| Glioblastoma | Induced G2/M cell cycle arrest | Activation of MAPK/ERK pathway | wikipedia.org |
Anti-inflammatory Properties: Building on its traditional use for inflammatory conditions, modern research has elucidated the anti-inflammatory effects of this compound. researchgate.net Studies have shown that it can significantly lower the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in animal models. researchgate.netnih.gov The underlying mechanism involves the inhibition of key inflammatory signaling pathways, including nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). researchgate.netnih.govmedchemexpress.com By dampening these pathways, this compound reduces the production of inflammatory mediators. researchgate.net
Cardiovascular and Other Effects: The cardiotonic effects of this compound remain a subject of research, with studies in animal models demonstrating its ability to increase the contractile force of the heart muscle in a dose-dependent manner. nih.govwikipedia.org This positive inotropic effect is attributed to its inhibition of the Na+/K+-ATPase pump. wikipedia.org Beyond its cardiac effects, this compound has also been shown to have an impact on blood pressure and has been investigated for its potential as a respiratory stimulant. wikipedia.orgnih.gov
Identification of Knowledge Gaps and Strategic Research Questions Pertaining to this compound
Despite the promising findings, the transition of this compound from a laboratory compound to a clinical therapeutic is hindered by several knowledge gaps. nih.gov Addressing these gaps through strategic research is crucial for its future development.
One of the primary challenges is the compound's low water solubility and poor bioavailability, which limits its clinical application. researchgate.netmdpi.com This has led to research into novel drug delivery systems and structural modifications to enhance these properties, though concerns about the stability and safety of these formulations remain. researchgate.netnih.gov
Another significant area requiring further investigation is its toxicology. While its cardiotonic effects are beneficial at therapeutic doses, this compound also carries a risk of cardiotoxicity, including the potential to induce arrhythmias. nih.govmdpi.com There is a notable lack of long-term toxicological studies to establish a comprehensive safety profile. nih.govresearchgate.net
Furthermore, while several signaling pathways have been identified, the precise molecular targets of this compound are not fully understood. nih.gov Identifying these targets is essential to comprehensively explain its pharmacological effects and potential off-target toxicities. nih.gov The pharmacological activities of its various metabolites also remain largely unknown. nih.gov
Key strategic research questions that need to be addressed include:
What are the specific molecular targets of this compound that mediate its diverse pharmacological effects?
How can the bioavailability and solubility of this compound be improved without compromising its efficacy or increasing toxicity?
What is the long-term safety profile of this compound, and what are the precise mechanisms of its potential cardiotoxicity?
What are the pharmacological profiles of this compound's main metabolites, and do they contribute to its therapeutic effects or toxicity?
What are the optimal therapeutic windows and dosing regimens for this compound in various disease models, which can only be determined through extensive and rigorous clinical trials? nih.gov
Systematic reviews and comprehensive clinical trials are currently limited, and addressing these questions will be fundamental to unlocking the full therapeutic potential of this historically significant compound. researchgate.netnih.govnih.gov
| Area of Uncertainty | Specific Knowledge Gap | Implication for Research | Reference |
|---|---|---|---|
| Pharmacokinetics | Low water solubility and poor bioavailability. | Need for development of novel formulations and structural modifications. | researchgate.netnih.govresearchgate.net |
| Toxicology | Lack of long-term toxicological studies and potential for cardiotoxicity. | Requires comprehensive safety and dose-response studies. | nih.govresearchgate.net |
| Mechanism of Action | Specific molecular targets are not fully elucidated. | Crucial for understanding both therapeutic and toxicological mechanisms. | nih.gov |
| Metabolism | Limited data on the pharmacological effects of its metabolites. | Important for a complete understanding of its in vivo activity. | nih.gov |
| Clinical Application | Lack of extensive clinical trials. | Necessary to establish precise dosage guidelines and efficacy in humans. | nih.gov |
Origin, Biosynthesis, and Research Oriented Synthetic Strategies for Resibufogenin
Natural Occurrence and Biotechnological Sourcing of Resibufogenin (B1668039) for Research Purposes
This compound is a natural product predominantly extracted from the dried skin secretions of toads, a traditional Chinese medicine known as 'Ch'an Su'. nih.govacs.org These secretions are a rich source of bufadienolides, which serve the animal as a defense mechanism against predators and pathogens. lodz.pl The toad family Bufonidae, particularly species like Bufo bufo gargarizans, represents the most significant natural source of these compounds. lodz.placs.org
For research applications, this compound is primarily sourced through extraction and purification from this natural venom. nih.govmedchemexpress.com The complex mixture of components in Ch'an Su, which includes various bufadienolides, alkaloids, and proteins, necessitates sophisticated separation and purification techniques to isolate this compound. nih.gov While direct extraction is common, biotechnological methods, including microbial transformations, are being explored to produce derivatives and potentially upscale the availability of these complex steroids for scientific investigation. researchgate.netmdpi.com
Elucidation of this compound Biosynthetic Pathways in Natural Producers
The biosynthesis of bufadienolides like this compound is a complex process that begins with a common steroid precursor.
The biosynthetic pathway for this compound originates from cholesterol. mdpi.comksu.edu.sa In animals, cholesterol is synthesized from acetyl-CoA via the mevalonate (B85504) pathway. ksu.edu.sayoutube.comnih.gov This multi-step process generates isoprene (B109036) units that are assembled into squalene, which is then cyclized to form lanosterol, the direct precursor to cholesterol in vertebrates. nih.govresearchgate.net
Research has indicated that cholesterol is the precursor for the synthesis of the bufadienolide marinobufagin by the Bufo marinus toad. mdpi.com Studies evaluating potential precursors for bufadienolide biosynthesis in toads found that both 5α and 5β, 3β-hydroxycholanate derivatives were effective, reinforcing the central role of cholesterol-derived intermediates in the formation of the characteristic bufadienolide steroid core. mdpi.com
While cholesterol is established as the foundational molecule, the specific enzymatic steps that convert cholesterol into this compound within the toad are not fully characterized. The transformation involves a series of complex reactions, including oxidations, hydroxylations, and the formation of the distinctive di-unsaturated lactone ring at the C-17 position. The specific enzymes and the sequence of these modifications in Bufonidae species remain an active area of biochemical investigation.
Chemoenzymatic and Total Synthesis Approaches for this compound and Research Analogs
The structural complexity of this compound presents a significant challenge for laboratory synthesis. To overcome this, researchers have developed both total synthesis and chemoenzymatic strategies. researchgate.net
A notable recent advancement is a scalable, protecting-group-free total synthesis of this compound. nih.govrsc.org This chemoenzymatic approach begins with androstenedione (B190577) (AD) and utilizes a hydroxylase enzyme (P-450lun) to introduce a hydroxyl group at the C14 position with high selectivity. nih.govresearchgate.net This key step, which combines the precision of biocatalysis with the flexibility of chemical reactions, enables an efficient seven-step synthesis. researchgate.netnih.gov Subsequent steps include hydrogenation, a Suzuki cross-coupling, dehydration, and epoxidation to yield this compound. nih.gov This method also allows for the simultaneous production of Bufalin (B1668032), another important bufadienolide. nih.gov Such strategies are pivotal for generating this compound and its analogs for medicinal chemistry exploration. researchgate.netnih.gov
Semisynthetic Modifications of Natural Precursors to Yield this compound Derivatives
Semisynthesis provides an alternative route to novel this compound derivatives by chemically modifying naturally occurring and more readily available precursors. acs.orgmedchemexpress.com Researchers have evaluated various semisynthetic derivatives of bufogenins to explore structure-activity relationships. acs.org For example, derivatives of 20β,21β-epoxy-resibufogenin have been synthesized and evaluated for biological activity. acs.org Modifications, such as introducing an acetyl group at the C-3 position, have been shown to yield compounds with altered biological profiles. acs.org This approach allows for the targeted creation of new analogs with potentially improved properties or to probe the mechanisms of action of the parent compound. mdpi.com
Molecular and Cellular Pharmacodynamics of Resibufogenin: Mechanistic Elucidations
Cellular Responses and Functional Consequences Elicited by Resibufogenin (B1668039) in Research Models
Impact on Autophagy and Stress Response Pathways (e.g., ROS generation, ferroptotic cell death, necroptosis)
This compound has been demonstrated to induce significant cellular stress responses, leading to various forms of programmed cell death. Notably, RBG triggers oxidative stress and promotes ferroptotic cell death in colorectal cancer (CRC) cells. This effect is primarily mediated through the inactivation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme in mitigating lipid peroxidation. The induction of ferroptosis by RBG can be reversed by specific ferroptosis inhibitors, such as deferoxamine (B1203445) and ferrostatin-1, which also counteract the compound's inhibitory effects on CRC cell proliferation nih.gov.
Beyond ferroptosis, RBG has also been reported to induce reactive oxygen species (ROS) generation, contributing to oxidative stress within cells wikipedia.org. Furthermore, studies indicate that RBG can induce apoptosis, a well-characterized form of programmed cell death, by facilitating apoptosome assembly and activating caspases in cell lines like A549 and H1299 nih.govresearchgate.net. While RBG has also been associated with the induction of necroptosis in some contexts wikipedia.org, its primary mechanism for inhibiting cancer cell proliferation in CRC models appears to be ferroptosis, as inhibitors of other cell death pathways, including necroptosis and autophagy, did not reverse RBG's effects nih.gov.
Table 1: this compound's Impact on Cellular Stress and Death Pathways
| Pathway/Process | Observed Effect of this compound (RBG) | Key Mediating Mechanism/Enzyme | Cell Type/Model Studied | Citation(s) |
| Oxidative Stress | Induced | ROS generation | Various cell lines | wikipedia.org |
| Ferroptotic Cell Death | Induced | GPX4 inactivation | Colorectal Cancer (CRC) cells | nih.gov |
| Inhibition of Proliferation | Reversed by ferroptosis inhibitors (e.g., deferoxamine, ferrostatin-1) | N/A | Colorectal Cancer (CRC) cells | nih.gov |
| Apoptosis | Induced | Apoptosome assembly, caspase activation | A549, H1299 cells | nih.govresearchgate.net |
| Necroptosis | Induced | Not specified | Various cell lines | wikipedia.org |
| Autophagy | Not the primary mechanism for inhibitory effects in CRC cells | N/A | Colorectal Cancer (CRC) cells | nih.gov |
Electrophysiological Effects in Isolated Cells and Tissues
This compound, as a cardiotonic agent with structural similarities to cardiac glycosides like digoxin, profoundly influences the electrophysiological properties of cardiac cells and tissues. Studies utilizing isolated Purkinje fibers from sheep and canine hearts have revealed significant alterations in transmembrane action potentials upon exposure to RBG. At concentrations ranging from 0.6 to 0.9 μM, RBG has been shown to markedly affect key electrophysiological parameters sci-hub.ru.
Specifically, RBG induces a reduction in the absolute values of the resting potential and a decrease in the maximum rate of rise of action potential phase 0 (Vmax) nih.govresearchgate.net. Furthermore, it leads to a shortening of the action potential duration (APD) and a decrease in action potential amplitude (APA) nih.govresearchgate.net. A critical observation is RBG's ability to induce delayed afterdepolarizations (DADs), which are aberrant membrane potential fluctuations occurring after the repolarization phase. These DADs are mechanistically linked to triggered activity and can precipitate arrhythmias sci-hub.runih.gov.
Beyond cardiac tissues, RBG also impacts neuronal excitability. In studies involving mitral cells from the olfactory bulb, RBG at lower concentrations concentration-dependently increased spontaneous firing rates and depolarized the membrane potential. These effects are consistent with an ouabain-like action, primarily attributed to the inhibition of the Na+/K+-ATPase pump plos.orgsemanticscholar.org. At higher concentrations, RBG can lead to irreversible over-excitation, indicating a toxic effect on neuronal cells plos.orgsemanticscholar.org.
Table 2: Electrophysiological Effects of this compound in Isolated Systems
| Parameter Measured | Observed Effect of this compound (RBG) | Cell Type/Tissue Studied | Approximate Concentration | Citation(s) |
| Resting Potential (RP) | Reduction in absolute value | Isolated cardiac Purkinje fibers | 0.6-0.9 μM | nih.govresearchgate.netsci-hub.ru |
| Max Rate of Rise of AP Phase 0 (Vmax) | Reduction | Isolated cardiac Purkinje fibers | 0.6-0.9 μM | nih.govresearchgate.netsci-hub.ru |
| Action Potential Duration (APD) | Shortening | Isolated cardiac Purkinje fibers | 0.6-0.9 μM | nih.govresearchgate.net |
| Action Potential Amplitude (APA) | Decrease | Isolated cardiac Purkinje fibers | 0.6-0.9 μM | nih.govresearchgate.net |
| Delayed Afterdepolarizations (DADs) | Induction | Isolated cardiac Purkinje fibers | 0.52-0.60 μM | sci-hub.runih.gov |
| Arrhythmias | Triggered (associated with DADs) | Isolated cardiac Purkinje fibers | High concentrations | sci-hub.runih.gov |
| Neuronal Firing Rate (Mitral Cells) | Increased (concentration-dependent) | Mitral cells (MOB slices) | Lower concentrations | plos.orgsemanticscholar.org |
| Neuronal Membrane Potential (Mitral Cells) | Depolarization (concentration-dependent) | Mitral cells (MOB slices) | Lower concentrations | plos.orgsemanticscholar.org |
Compound List:
this compound (RBG)
Bufogenin
Cinobufagin
Digoxin
Ouabain
Preclinical Research Models for Investigating Resibufogenin S Biological Activities
In vitro Cellular Models for Mechanistic and Efficacy Studies
In vitro models, using isolated cells cultured in a controlled laboratory environment, are fundamental for dissecting the specific molecular pathways affected by resibufogenin (B1668039).
This compound's anti-tumor effects have been extensively studied across a wide array of human cancer cell lines. nih.govmedchemexpress.com These studies consistently demonstrate its ability to inhibit cancer cell proliferation, migration, and invasion while inducing programmed cell death. nih.govnih.gove-century.us
Key findings across various cancer types include:
Ovarian Cancer: In ovarian clear cell carcinoma (OCCC) cell lines ES-2 and TOV-21G, this compound inhibited proliferation, migration, and invasion. medchemexpress.come-century.us The mechanism involves the downregulation of the PI3K/AKT and actin cytoskeleton signaling pathways. e-century.us It also suppresses glycolysis and cell growth in ovarian cancer cells by downregulating the proto-oncogene PIM1. researchgate.net
Colorectal Cancer: this compound demonstrates anti-proliferative activity in colorectal cancer (CRC) cells, including HCT116, SW480, and HT-29 lines. nih.govmedchemexpress.commedscimonit.com Its mechanisms are multifaceted, including the induction of G1-phase cell cycle arrest through the degradation of cyclin D1 in HT-29 cells, and triggering ferroptosis and necroptosis. nih.govmedchemexpress.com In SW480 cells, it induces necroptosis by upregulating RIP3 and phosphorylating MLKL. nih.gov
Pancreatic Cancer: The compound inhibits the viability of human pancreatic cancer cells, such as Panc-1 and Aspc-1. medchemexpress.com
Gastric Cancer: In gastric carcinoma cells like MGC-803 and BGC-823, this compound inhibits proliferation and induces apoptosis, with research pointing to the suppression of the PI3K/AKT/GSK3β signaling pathway and involvement of the mitochondrial pathway. nih.govresearchgate.netmedscimonit.commdpi.com
Renal Cancer: this compound has been shown to inhibit the growth of human renal cancer Caki-1 cells, with a reported IC50 value of 408.2 nM. medchemexpress.commdpi.com It significantly inhibits cell migration and reduces the expression of MAPK1 and PRKCB genes. mdpi.com
Breast Cancer: Studies on breast cancer cell lines, including MDA-MB-231, 4T1, MDA-MB-453, and MCF-7, reveal that this compound suppresses tumor growth and the Warburg effect. nih.govnih.govsci-hub.se It achieves this by regulating the miR-143-3p/HK2 axis and by inhibiting angiogenesis through the blockade of the VEGFR2 signaling pathway. nih.govsci-hub.se
Glioma: In glioblastoma stem-like cells (P3#GBM), this compound binds to ATP1A1 (a subunit of Na+/K+-ATPase), which triggers the MAPK/ERK and Ca2+-mediated Src/FAK/Paxillin pathways, leading to G2/M phase arrest and inhibited cell invasion. nih.govmedscimonit.com
Osteosarcoma: this compound inhibits the growth of human osteosarcoma MG-63 cells in a dose- and time-dependent manner, inducing apoptosis via the mitochondrial pathway. bdpsjournal.org
Multiple Myeloma: In RPMI8226 multiple myeloma cells, this compound inhibits viability, migration, and invasion by blocking the PI3K/AKT signaling pathway. nih.govnih.gov
Table 1: Effects of this compound on Various Cancer Cell Lines
This compound exhibits significant anti-inflammatory properties. nih.govresearchgate.net The murine macrophage cell line RAW264.7 is a widely used model to study these effects. mdpi.comatcc.org In LPS-stimulated RAW264.7 cells, this compound decreases the production of pro-inflammatory mediators like iNOS, IL-6, TNF-α, and MCP-1. researchgate.net The mechanism involves the inhibition of the NF-κB and AP-1 signaling pathways by preventing the phosphorylation of IκBα and dampening the phosphorylation of JNK and ERK. medchemexpress.comresearchgate.net
The effects of this compound on the central nervous and cardiovascular systems are investigated using specialized cell models.
Neuronal Models: In mouse main olfactory bulb (MOB) slices, this compound affects mitral cells, which are principal neurons in this brain region. plos.orgsemanticscholar.orgnih.gov At lower concentrations, it increases the spontaneous firing rate and depolarizes the membrane potential, while higher concentrations lead to irreversible over-excitation, suggesting a toxic effect. plos.orgsemanticscholar.org This action is believed to be mediated through the inhibition of Na+/K+-ATPase, similar to the effect of ouabain. plos.orgsemanticscholar.org
Cardiovascular Models: The cardiotonic effects of this compound are linked to its activity as a cardiac glycoside and an inhibitor of Na+/K+-ATPase. bdpsjournal.orgcaymanchem.com While specific studies on isolated Purkinje fibers or ventricular myocytes were not detailed in the provided context, its known mechanism of increasing cardiac muscle contractility implies its study in such models to assess electrophysiological properties and inotropic effects. bdpsjournal.orgncats.io
This compound has been identified as a novel senolytic compound, meaning it can selectively induce death in senescent cells. fightaging.orgnih.govgwern.net This activity is studied using models of cellular senescence, such as aged human skin fibroblasts. fightaging.orgnih.govresearchgate.net In these models, this compound was found to selectively cause apoptosis in senescent cells without affecting healthy, proliferating cells. fightaging.orgnih.gov The mechanism involves the induction of a caspase-3-mediated apoptotic program and the suppression of the senescence-associated secretory phenotype (SASP). fightaging.orgnih.gov
Table 2: this compound's Effects in Other In Vitro Models
Ex vivo Tissue and Organ Culture Models for Functional Assessment
Ex vivo models, which involve studying tissues or organs outside the body in a controlled environment, serve as a bridge between in vitro and in vivo research. While the provided search results focus heavily on in vitro and in vivo models, the use of ex vivo brain slices containing mitral cells represents a key example in this category for this compound research. plos.orgsemanticscholar.org These slice preparations allow for the study of neuronal network activity and cellular electrophysiology in a more intact tissue context than dissociated cell cultures. Similarly, its cardiotonic effects, demonstrated in whole animals, would be further dissected using ex vivo heart preparations like Langendorff-perfused hearts to measure contractility and electrophysiological parameters directly. nih.gov
In vivo Animal Models for Pathological Interventions and Biological Confirmation
In vivo animal models are indispensable for confirming the therapeutic potential of this compound in a complex, living system and for studying its effects on tumor growth, metastasis, and other pathologies.
Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are commonly used. mdpi.com
Colorectal Cancer: In nude mice bearing SW480 human colorectal cancer xenografts, this compound was shown to inhibit tumor growth and suppress liver metastasis. medscimonit.comnih.gov The anti-tumor effect was linked to the induction of RIP3-mediated necroptosis. nih.gov
Breast Cancer: In orthotopic mouse models using 4T1 and MDA-MB-231 triple-negative breast cancer cells, this compound inhibited tumor angiogenesis and growth. nih.gov Similarly, in a xenograft model with MCF-7 cells, the compound noticeably inhibited tumor volume and weight. sci-hub.se
Ovarian Cancer: A murine xenograft model using TOV-21G cells demonstrated that this compound suppressed tumor growth. e-century.us Immunohistochemical analysis of these tumors showed lower levels of the proliferation marker Ki-67. e-century.us
Glioma: In BALB/c nude mice with orthotopic P3#GBM tumor xenografts, this compound treatment suppressed tumor proliferation and prolonged the median survival of the mice. medchemexpress.com
Inflammation: In a mouse model of endotoxemia, administration of this compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines, confirming its anti-inflammatory activity in vivo. nih.govresearchgate.net
Skin Aging: In aging mice, the administration of this compound led to an increase in dermal collagen density and subcutaneous fat, improving the aging skin phenotype by selectively removing senescent cells. fightaging.orgnih.govresearchgate.net
Table 3: In Vivo Animal Models Investigating this compound
Table 4: Compound Names Mentioned in the Article
Rodent Models of Oncogenesis and Tumor Suppression Research
This compound has been extensively studied in rodent models for its anti-cancer properties, showing efficacy in glioblastoma, breast cancer, ovarian cancer, and colorectal cancer.
Glioblastoma: In orthotopic glioblastoma models using P3#GBM-luciferase-expressing cells in BALB/c nude mice, this compound treatment has been shown to inhibit tumor growth and prolong the survival of the mice. frontiersin.orgresearchgate.net The compound was found to induce G2/M phase arrest and inhibit the invasion of glioblastoma cells. frontiersin.orgresearchgate.net Immunohistochemical analysis revealed that this compound suppresses the proliferation of glioblastoma in vivo by targeting the Na+-K+-ATPase. frontiersin.org Commonly used rodent models for glioblastoma research include xenografts in athymic nude mice with cell lines like U251 and U87, and syngeneic models like GL261 in C57BL/6 mice. nih.govnih.gov
Breast Cancer: In studies using orthotopic mouse models of triple-negative breast cancer (TNBC) with 4T1 and MDA-MB-231 cells, this compound significantly inhibited tumor growth and angiogenesis. nih.govfrontiersin.org It was observed that the compound suppresses the activation of the VEGFR2-mediated signaling pathway. nih.gov Another study using a nude mouse model with MCF-7 cells demonstrated that this compound suppressed cell proliferation and the Warburg effect by regulating the miR-143-3p/HK2 axis. sci-hub.se
Ovarian Cancer: The anti-tumor effects of this compound have been validated in xenograft mouse models of ovarian cancer. nih.gov In a TOV-21G mouse xenograft model, this compound was found to inhibit tumor growth and induce apoptosis. nih.gov The mechanism of action involves the downregulation of the PI3K/AKT and actin cytoskeleton signaling pathways. nih.gov Another study in xenograft mice showed that this compound suppressed tumor growth and glycolysis by modulating PIM1. nih.govresearchgate.net
Colorectal Cancer: In a mouse model of colorectal cancer using SW480 cells, this compound was shown to suppress tumor growth and metastasis. keyanzhidian.comnih.gov The primary mechanism identified was the induction of RIP3-mediated necroptosis. keyanzhidian.comnih.gov Another study in mice models validated that this compound inhibited colorectal cancer cell growth and tumorigenesis by triggering ferroptosis and reactive oxygen species (ROS) production through the inactivation of glutathione (B108866) peroxidase 4 (GPX4). nih.gov
Table 1: Summary of this compound's Effects in Rodent Oncogenesis Models
| Cancer Type | Rodent Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Glioblastoma | BALB/c nude mice with P3#GBM cells | Inhibited tumor growth, prolonged survival. frontiersin.orgresearchgate.net | Induced G2/M phase arrest, inhibited invasion, targeted Na+-K+-ATPase. frontiersin.orgresearchgate.net |
| Breast Cancer | BALB/c mice with 4T1 & MDA-MB-231 cells | Inhibited tumor growth and angiogenesis. nih.govfrontiersin.org | Blocked VEGFR2-mediated signaling. nih.gov |
| Nude mice with MCF-7 cells | Suppressed proliferation and Warburg effect. sci-hub.se | Regulated miR-143-3p/HK2 axis. sci-hub.se | |
| Ovarian Cancer | Xenograft mice with TOV-21G cells | Inhibited tumor growth, induced apoptosis. nih.gov | Downregulated PI3K/AKT and actin cytoskeleton pathways. nih.gov |
| Xenograft mice | Suppressed tumor growth and glycolysis. nih.govresearchgate.net | Modulated PIM1. nih.govresearchgate.net | |
| Colorectal Cancer | BALB/c-nu mice with SW480 cells | Suppressed tumor growth and metastasis. keyanzhidian.comnih.gov | Induced RIP3-mediated necroptosis. keyanzhidian.comnih.gov |
| Mice models | Inhibited tumor growth and tumorigenesis. nih.gov | Triggered ferroptosis via GPX4 inactivation. nih.gov |
Murine Models of Inflammation and Autoimmune Disorders
This compound has shown significant anti-inflammatory properties in murine models, particularly in the context of atherosclerosis.
Atherosclerosis: In ApoE-/- mice, a common model for studying atherosclerosis, this compound treatment was found to protect against the development of the condition. nih.govnih.gov It achieved this by blocking the assembly of the NLRP3 inflammasome, which led to reduced atherosclerotic plaques and improved serum lipid profiles. nih.gov The compound also reduced macrophage infiltration and promoted their polarization to an anti-inflammatory M2 phenotype. nih.gov Another aspect of its anti-inflammatory action was observed in endotoxemia mice, where it significantly lowered the levels of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1. nih.gov
In vivo Studies on Cardiovascular and Neurological Disease Models
The effects of this compound on the cardiovascular and neurological systems have been investigated in various in vivo models.
Cardiac Conduction: Studies in rats and guinea pigs have revealed species-specific differences in the cardiac electrophysiological effects of this compound. nih.gov In rats, it exhibited a negative chronotropic effect, prolonging atrioventricular conduction time and reducing ventricular conduction velocity. nih.gov However, it showed a potent proarrhythmic action in isolated perfused guinea pig hearts. nih.gov Further investigations in various animal models, including dogs and rabbits, have shown that this compound can reduce the resting potential and the maximum rate of rise of action potential phase 0. nih.gov
Hypertension: this compound has demonstrated the ability to regulate blood pressure in different animal models. In a hemorrhaged animal model, it was found to increase mean systemic arterial pressure by enhancing cardiac output and exerting a peripheral vasoconstrictor action. nih.govresearchgate.net Conversely, in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, this compound was capable of reducing blood pressure. nih.gov It also corrected hypertension in a rat model of preeclampsia. targetmol.comchemfaces.com
Investigations of this compound's Immunomodulatory Effects in Animal Models
This compound has demonstrated notable immunomodulatory effects in animal models. In endotoxemia mice, a single intraperitoneal administration of this compound significantly lowered serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. nih.gov This suggests a potent anti-inflammatory activity in vivo. The underlying mechanism involves the suppression of both NF-κB and MAPKs/AP-1 signaling pathways. nih.gov Furthermore, in a model of atherosclerosis using ApoE-/- mice, this compound reduced macrophage infiltration and promoted the polarization of macrophages towards the anti-inflammatory M2 phenotype, highlighting its ability to modulate immune cell function within atherosclerotic plaques. nih.gov
Studies on Skin Aging Models
The potential of this compound in skin rejuvenation has been explored in aging mouse models. Administration of this compound to aging mice resulted in an improved skin phenotype, characterized by an increase in dermal collagen density and subcutaneous fat. nih.govfightaging.org The compound was identified as a novel senolytic, selectively inducing apoptosis in senescent cells without affecting healthy, proliferating cells. nih.govfightaging.orgresearchgate.net This selective elimination of senescent cells, which contribute to the aging process, suggests a therapeutic potential for this compound in skin aging. nih.govfightaging.orgresearchgate.net
Comparative Preclinical Studies of this compound with Other Bufadienolides and Cardiotonic Steroids
Comparative studies have been conducted to understand the relative activities and properties of this compound in relation to other bufadienolides and cardiotonic steroids.
Bufadienolides, including this compound, bufalin (B1668032), and cinobufagin, are the major bioactive components of ChanSu. researchgate.net Preclinical experiments have shown that these compounds strongly inhibit tumor cells and xenografts. sci-hub.se Molecular docking studies have indicated that this compound, along with other bufadienolides, exhibits a strong binding affinity for EGFR, comparable to or even exceeding that of the targeted therapy drug erlotinib. mdpi.com
When compared to other cardiotonic steroids like ouabain, this compound has been shown to share similar mechanisms of action on the central nervous system. plos.orgsemanticscholar.org Both compounds were found to activate central neurons, suggesting an ouabain-like effect. plos.orgsemanticscholar.org In terms of metabolism, significant differences have been observed in the sulfation of bufalin and this compound across different animal species and humans, which could impact their preclinical development and rational use. rsc.org
Structure Activity Relationship Sar Studies and Rational Design of Resibufogenin Analogs
Computational Chemistry and Molecular Modeling Approaches in Resibufogenin (B1668039) SAR
The study of this compound's SAR is significantly enhanced by computational chemistry and molecular modeling. These approaches provide a framework for understanding how structural modifications influence biological activity, a critical step in the rational design of new molecules researchgate.netslideshare.netnais.net.cn. By analyzing molecular properties and interactions, researchers can identify key structural determinants responsible for this compound's effects, such as its anticancer or antiviral activities, and subsequently design analogs with improved potency, selectivity, or pharmacokinetic profiles researchgate.netneovarsity.orglarvol.com. The integration of these computational methods with experimental data allows for a more efficient and targeted approach to drug discovery and optimization scielo.sa.cruni-bonn.de.
Docking Studies and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to investigate the complex interactions between small molecules, like this compound and its analogs, and their biological targets, typically proteins frontiersin.org. These methods are foundational for understanding the molecular basis of drug action and are extensively applied in the rational design of new compounds nais.net.cnscielo.sa.cr. The application of these techniques aligns with broader strategies for rational design, which leverage structural and mechanistic insights to guide molecular modifications researchgate.netslideshare.net.
Molecular docking predicts the preferred orientation of a ligand within a target's binding site, identifying favorable binding modes and estimating binding affinities frontiersin.org. For bufadienolides such as this compound, docking studies can elucidate how specific structural features—including the steroid nucleus, the characteristic bufadienolide ring system, and various functional groups—contribute to binding with key targets. A primary target for bufadienolides is the Na+/K+-ATPase pump, which influences cardiac function ontosight.aimdpi.com. Furthermore, research into the anticancer properties of this compound and related compounds suggests potential interactions with targets like the Epidermal Growth Factor Receptor (EGFR) frontiersin.org, which can be effectively explored through targeted docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between a compound's chemical structure and its observed biological activity neovarsity.orgvlifesciences.comprotoqsar.comintertek.com. The core principle of QSAR is that quantifiable structural variations in a series of molecules directly correspond to differences in their biological effects vlifesciences.comprotoqsar.com. This allows for the development of predictive models capable of estimating the activity of novel, untested compounds based solely on their molecular structure neovarsity.orgprotoqsar.com. QSAR models are instrumental in understanding SAR and guiding the rational design of new molecular entities cresset-group.com.
For this compound, QSAR studies are critical for identifying structural features that underpin its various biological activities, such as anticancer or antiviral effects. These studies guide the design of novel analogs with enhanced potency, selectivity, or improved pharmacokinetic properties researchgate.netlarvol.com. QSAR models are typically constructed using a dataset of known compounds and their experimentally determined activities. Molecular descriptors, which are numerical representations of molecular properties (e.g., physicochemical, topological, electronic), are calculated for each compound vlifesciences.comprotoqsar.com. Statistical or machine learning techniques are then applied to these descriptors to build a predictive model vlifesciences.comprotoqsar.combiointerfaceresearch.com. The interpretation of these models, often facilitated by tools that visualize SAR, can reveal critical molecular features and "activity cliffs"—regions where small structural changes lead to large activity changes—which are crucial for compound optimization cresset-group.com.
These predictive models are valuable for virtual screening of large compound libraries and for the de novo design of molecules with desired activity profiles neovarsity.org. By identifying key structural features associated with high activity, QSAR provides a rational basis for chemical modifications, enabling the optimization of lead compounds. Comparative studies of bufadienolides have highlighted differences in their biological activities, which can be analyzed using QSAR to pinpoint structural determinants of potency and selectivity frontiersin.orgnih.gov.
Table 1: Comparative Antiviral Activity of Selected Cardiotonic Steroids This table summarizes the antiviral activity of this compound and related compounds against coronaviruses, as reported in nih.gov.
| Compound | Anti-MERS-CoV IC50 (μM) | Anti-SARS-CoV IC50 (μM) | Anti-SARS-CoV-2 IC50 (μM) |
| Bufalin (B1668032) | N/A | 0.016 | 0.019 |
| Cinobufagin | 0.017 - 0.027 | N/A | N/A |
| Telocinobufagin | 0.017 - 0.027 | N/A | N/A |
| Cinobufotalin | 0.231 - 1.612 | 0.231 - 1.612 | 0.231 - 1.612 |
| This compound | 0.231 - 1.612 | 0.231 - 1.612 | 0.231 - 1.612 |
Note: "N/A" indicates data not explicitly provided for that specific virus in the context of the compound.
Advanced Analytical and Bioanalytical Methodologies for Resibufogenin Research
Chromatographic Techniques for Research-Scale Isolation and Purity Assessment
Chromatographic techniques are foundational for separating, isolating, and assessing the purity of Resibufogenin (B1668039) and its related compounds from complex mixtures, such as natural extracts or biological samples.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced counterpart, UPLC, are indispensable tools for the research-scale isolation and purity assessment of this compound. These methods leverage differential partitioning of analytes between a stationary phase within a column and a mobile phase to achieve separation. UPLC, operating at higher pressures and utilizing smaller particle size columns, offers enhanced chromatographic efficiency, faster analysis times, and improved sensitivity compared to traditional HPLC aralresearch.comchromatographyonline.com.
Researchers employ HPLC and UPLC for various purposes, including the separation and quantification of multiple bufadienolides, such as this compound, in pharmaceutical preparations and biological matrices like rat plasma and tissues doi.orgnih.govresearchgate.netjournal-jop.org. Methods typically utilize reversed-phase C18 columns, with mobile phases consisting of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers, often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection doi.orgresearchgate.net. Gradient elution is commonly used to achieve optimal separation of complex mixtures within a reasonable timeframe doi.orgresearchgate.netchromatographyonline.com.
The development of robust HPLC/UPLC methods involves optimizing parameters such as column chemistry, mobile phase composition, flow rate, and detection wavelength to ensure reliable separation, accurate quantification, and high purity assessment aralresearch.com. These methods are validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, and recovery, providing confidence in the data generated for research purposes doi.orgresearchgate.net. Furthermore, UPLC serves as an effective tool for method development in preparative chromatography, allowing for the direct transfer of separation conditions from analytical to preparative scales, facilitating the isolation of highly pure compounds for further characterization chromatographyonline.comchromatographyonline.com.
Table 6.1.1: Representative HPLC/UPLC Method Parameters for this compound Analysis
| Parameter | Typical Specification/Example | Reference(s) |
| Column Type | C18 (e.g., Waters ACQUITY UPLC HSS-T3, BEH C18, YMC-C18) | doi.orgresearchgate.netchromatographyonline.com |
| Column Dimensions | 150 × 2.1 mm, 3.5 µm; 250 × 4.6 mm, 5 µm | doi.orgresearchgate.netjournal-jop.org |
| Mobile Phase | Acetonitrile/Water with formic acid, or Acetonitrile/Aqueous acetic acid | doi.orgresearchgate.netjournal-jop.org |
| Flow Rate | 0.25 - 0.8 mL/min | doi.orgresearchgate.netjournal-jop.org |
| Detection Wavelength | 296 nm (for UV detection) | researchgate.netjournal-jop.org |
| Linearity Range | 1-200 ng/mL to 3.0–5,000 ng/mL | doi.orgresearchgate.net |
| LLOQ | 1 ng/mL or 3.0 ng/mL | doi.orgresearchgate.net |
| Purity Assessment | Achieved via peak area percentage in chromatograms | aralresearch.comchromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique primarily used for the analysis of volatile and semi-volatile compounds. While this compound itself is not inherently volatile, GC-MS can be applied to its derivatives that have been chemically modified to increase their volatility and thermal stability researchgate.netthermofisher.comrestek.com.
The process typically involves derivatization, where functional groups on the this compound molecule are reacted with specific reagents (e.g., silylating agents like BSTFA, or acetylating agents) to form more volatile derivatives researchgate.netthermofisher.comrestek.com. Microwave-assisted silylation, for instance, has been reported as an efficient method for preparing this compound for GC-MS analysis researchgate.net. This derivatization strategy enhances chromatographic performance and detector sensitivity, enabling the analysis of compounds that would otherwise not be amenable to GC-MS thermofisher.com.
GC-MS offers high separation power and robust identification capabilities, often utilizing electron ionization (EI) for fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for compound identification thermofisher.com. The coupling of GC with MS allows for both qualitative identification and quantitative analysis, particularly when employing techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) with appropriate internal standards for improved accuracy thermofisher.comchromatographytoday.com.
Spectroscopic and Spectrometric Characterization in Research Settings
Beyond chromatography, spectroscopic and spectrometric techniques provide essential information for the structural elucidation, identification, and quantification of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules. It provides detailed information about the atomic connectivity, chemical environment, and spatial arrangement of atoms within a molecule numberanalytics.comlibretexts.orgresearchgate.net. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize organic compounds, including this compound and its structural analogs numberanalytics.comresearchgate.net.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental data, including chemical shifts, signal multiplicities, and coupling constants, which are critical for assigning specific atoms and confirming structural features numberanalytics.comlibretexts.org. For more complex molecules or to resolve ambiguities, multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed. These 2D NMR experiments establish correlations between different nuclei, providing crucial insights into through-bond (e.g., C-H connectivity) and through-space (e.g., nuclear Overhauser effect) relationships, thereby enabling comprehensive structural elucidation of this compound analogs numberanalytics.comresearchgate.netarkat-usa.org. The ability of NMR to analyze complex mixtures and its sensitivity to subtle structural variations make it invaluable for identifying novel derivatives or metabolites of this compound.
Table 6.2.1: Key NMR Spectroscopy Applications in this compound Research
| NMR Technique | Primary Application | Information Provided |
| ¹H NMR | Identification and characterization of proton environments | Chemical shifts (δ), signal multiplicity, integration, coupling constants (J) |
| ¹³C NMR | Identification and characterization of carbon environments | Chemical shifts (δ) for different carbon types (e.g., sp³, sp², C=O) |
| DEPT NMR | Determination of the number of hydrogens attached to each carbon | CH₃, CH₂, CH, quaternary carbons |
| 2D NMR (COSY, HSQC, HMBC) | Establishing through-bond and through-space correlations between nuclei | ¹H-¹H coupling, ¹H-¹³C direct and long-range correlations, aiding complete structural assignment |
Mass Spectrometry (MS) for Identification and Quantification in Research Samples
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like UPLC or HPLC (UPLC-MS/MS, LC-MS/MS), is a powerful tool for the identification and quantification of this compound in complex biological matrices doi.orgnih.govresearchgate.netjournal-jop.org. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns, which are characteristic fingerprints of specific molecules nih.govthermofisher.com.
In research settings, LC-MS/MS methods are developed and validated to achieve high sensitivity and selectivity for this compound and its metabolites doi.orgresearchgate.net. Techniques such as electrospray ionization (ESI) in positive mode are commonly used, followed by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode doi.orgresearchgate.net. MRM involves monitoring specific precursor-to-product ion transitions (e.g., m/z 385.5→349.2 for this compound), which significantly enhances the specificity and reduces background noise, enabling accurate quantification even at very low concentrations doi.orgresearchgate.net.
Table 6.2.2: Representative MS Parameters for this compound Quantification
| Technique | Ionization Mode | MRM Transition (m/z) for this compound | Validation Parameters |
| UPLC-MS/MS | Positive ESI | 385.5 → 349.2 | Linearity, LLOQ, Accuracy, Precision, Matrix Effect, Stability |
| LC-ESI-MS/MS | Positive ESI | 385.5 → 349.2 | Sensitivity, Specificity, Recovery |
UV-Vis Spectroscopy for Concentration Determination in in vitro Assays
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that possess chromophores, which absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, with its conjugated ring systems, exhibits characteristic absorption in the UV range, making UV-Vis spectroscopy a suitable method for concentration determination in various in vitro assays journal-jop.orgpion-inc.comamericanpharmaceuticalreview.com.
In research, UV-Vis spectroscopy is often employed in conjunction with dissolution testing or other in vitro studies to measure the concentration of this compound released or present in a solution over time pion-inc.comamericanpharmaceuticalreview.com. The principle involves measuring the absorbance of a sample at a specific wavelength (λmax) where the compound exhibits maximum absorption. This absorbance value is then correlated to the concentration using the Beer-Lambert Law, typically by comparing it against a calibration curve generated from standards of known concentrations pion-inc.comamericanpharmaceuticalreview.com.
While effective, UV-Vis measurements can be affected by factors such as scattering from undissolved particles, which can lead to inaccurate absorbance readings in kinetic or dissolution experiments pion-inc.com. Strategies to mitigate this include sample filtration, although this process must be carefully managed in kinetic studies to avoid altering the dissolution process itself pion-inc.com. Online UV detection, either through flow cells or after separation by HPLC, is also utilized to obtain more continuous data on concentration changes americanpharmaceuticalreview.com.
Table 6.2.3: UV-Vis Spectroscopy in this compound Assays
| Application Area | Measurement Principle | Key Considerations |
| Concentration Determination | Measurement of absorbance at characteristic wavelengths (λmax) using Beer-Lambert Law. | Requires calibration curve from known standards. Sample must be clear; scattering can affect accuracy. |
| In vitro Assays | Quantifying released this compound in dissolution media or cell culture supernatants. | Often coupled with HPLC/UPLC for separation prior to detection. Online UV detection can provide real-time data. |
Compound List:
this compound (RBG)
Gamabufotalin
Marinobufagin
Arenobufagin
Desacetylcinobufagin
Telocinobufagin
Hellebrigenin
Hellebrigenol
3-epi-Resibufogenin (3-ERBG)
Cinobufagin
Cinobufotalin
Ginsenoside Rg1
Ginsenoside Rk3
Tanshinone IIA
Taurine
Tauroursodeoxycholic acid
Taurocholic acid
Cholic acid
Deoxycholic acid
Chenodeoxycholic acid
Serotonin
Hydroxylated-resibufogenin
Dihydroxylated-resibufogenin
Emerging Research Frontiers and Future Directions for Resibufogenin Investigations
Systems Biology and Omics Approaches in Resibufogenin (B1668039) Research
Systems biology, which integrates various "omics" data, offers a holistic view of the complex biological responses to this compound. frontiersin.orgfrontiersin.org This approach moves beyond single-target investigations to a broader understanding of the compound's impact on cellular networks. frontiersin.org The use of high-throughput omics technologies like genomics, transcriptomics, proteomics, and metabolomics is revolutionizing the study of complex biological systems and is increasingly being applied to understand the multifaceted effects of natural compounds like this compound. frontiersin.orgnih.gov
Proteomics and Transcriptomics for Comprehensive Target Identification
The integration of proteomics and transcriptomics is a powerful strategy for identifying the molecular targets of this compound. elucidata.io Transcriptomics, through methods like RNA sequencing, reveals changes in gene expression patterns in response to the compound, highlighting potential pathways affected. mdpi.comfrontiersin.org Proteomics complements this by providing a direct assessment of protein expression, function, and post-translational modifications, which are the ultimate effectors of cellular processes. elucidata.iopatsnap.com
For instance, studies on this compound's effect on glioblastoma (GBM) cells utilized transcriptomics (RNA sequencing) to identify upregulated and downregulated genes. uib.nofrontiersin.org This led to the identification of the MAPK pathway as a key player in this compound-induced G2/M phase arrest. uib.nofrontiersin.org Western blot analysis, a proteomic technique, then confirmed the altered phosphorylation states of proteins within this pathway, such as ERK, JNK, and p38. uib.no Similarly, transcriptomic analysis of GBM cells treated with this compound revealed downregulation of genes associated with the focal adhesion pathway, which was subsequently confirmed at the protein level. uib.no
The synergy of these two omics approaches allows for a more accurate and comprehensive identification of drug targets and mechanisms of action. mdpi.compatsnap.com By correlating mRNA and protein level changes, researchers can build a more complete picture of how this compound exerts its effects, for example, by identifying key proteins and pathways involved in its anti-cancer activities. nih.gov
Table 1: Examples of Proteins and Pathways Identified by Omics Approaches in this compound Research
| Cancer Type | Omics Technique Used | Key Protein/Pathway Identified | Observed Effect | Reference |
| Glioblastoma | Transcriptomics (RNA-seq), Proteomics (Western Blot) | MAPK/ERK Pathway | Activation leads to G2/M phase cell cycle arrest. | uib.nofrontiersin.org |
| Glioblastoma | Transcriptomics (RNA-seq), Proteomics (Western Blot) | Src/FAK/Paxillin Focal Adhesion Pathway | Suppression leads to inhibition of cell invasion. | uib.no |
| Colorectal Cancer | Proteomics (Western Blot) | RIP3, PYGL, GLUD1, GLUL | Upregulation leads to necroptosis. | nih.gov |
| Breast Cancer | RT-qPCR, Western Blot | miR-143-3p/HK2 Axis | Upregulation of miR-143-3p inhibits HK2-mediated Warburg effect. | sci-hub.se |
| Ovarian Clear Cell Carcinoma | Proteomics (Western Blot) | PI3K/AKT and Actin Cytoskeleton Signaling Pathways | Downregulation inhibits tumor growth and cell migration. | ebi.ac.uk |
Metabolomics for Elucidating Metabolic Impact in Research Models
Metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of the physiological state of a biological system. metabolon.com This makes it an invaluable tool for understanding the metabolic consequences of this compound treatment in research models. jlu.edu.cn By analyzing the metabolome, researchers can identify alterations in metabolic pathways, which can serve as biomarkers of effect or reveal novel mechanisms of action. metabolon.commetabolon.com
Untargeted metabolomics has also been used to identify endogenous substrates of drug transporters, which can be affected by compounds like this compound. plos.org This can help in understanding potential drug-drug interactions and off-target effects. plos.org
This compound as a Chemical Probe for Biological Pathway Elucidation
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.deyoutube.com High-quality chemical probes are instrumental in basic research and drug discovery for validating the role of specific proteins in disease. promega.de this compound, with its diverse pharmacological effects, is emerging as a valuable chemical probe to dissect complex biological pathways. nih.govresearchgate.net
By observing the cellular responses to this compound, researchers can infer the functions of its molecular targets. For instance, its ability to induce necroptosis in colorectal cancer cells by upregulating RIP3 has helped to highlight the therapeutic potential of activating this cell death pathway. nih.govebi.ac.uk Similarly, its role in inhibiting the PI3K/AKT and actin cytoskeleton signaling pathways in ovarian clear cell carcinoma provides a tool to study the involvement of these pathways in this specific cancer type. ebi.ac.uk The compound's interaction with the Na+/K+-ATPase and subsequent activation of the MAPK/ERK pathway in glioma cells further exemplifies its utility in mapping signaling cascades. uib.nonih.gov
Exploration of this compound's Potential in Novel Preclinical Disease Models
The investigation of this compound's therapeutic potential is expanding to include a wider range of preclinical disease models that more accurately reflect human conditions. While much of the research has focused on various cancer models, including xenografts in nude mice for pancreatic, colorectal, and breast cancers, there is a growing interest in exploring its effects in other disease contexts. sci-hub.senih.govnih.gov
Recent studies have begun to explore this compound in models of other age-related diseases. For example, a novel application has been identified in the context of cellular senescence and skin aging. researchgate.net In a study using aged human skin fibroblasts, this compound was identified as a senolytic compound, meaning it selectively induces cell death in senescent cells. researchgate.net When administered to aging mice, it led to an increase in dermal collagen density and subcutaneous fat, suggesting a potential for skin rejuvenation. researchgate.net
Furthermore, there is emerging evidence suggesting a role for this compound in modulating ferroptosis, a form of iron-dependent programmed cell death, in colorectal cancer cells. aging-us.com This opens up new avenues for research in cancers that are resistant to other forms of cell death. The development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will be crucial for further validating these findings and exploring the full therapeutic spectrum of this compound.
Development of Advanced Delivery Systems for Research Applications (e.g., cyclodextrin (B1172386) complexes for in vitro and in vivo studies)
A significant challenge in the research and potential application of this compound is its poor water solubility. nih.gov To overcome this limitation, advanced delivery systems are being developed. One promising approach is the formation of inclusion complexes with cyclodextrins. nih.govtandfonline.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them ideal for encapsulating lipophilic molecules like this compound. mdpi.cominnovareacademics.in
A study demonstrated that complexing this compound with β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly improved its dissolution rate. nih.gov The formation of these inclusion complexes was confirmed using various analytical techniques, including Fourier transform infrared spectroscopy, powder X-ray diffraction, and differential scanning calorimetry. nih.gov Importantly, the complexed this compound retained its antitumor activity in vitro against a human lung adenocarcinoma cell line. nih.gov These cyclodextrin-based nanoarchitectures represent a sophisticated drug delivery strategy that can enhance the bioavailability and stability of this compound for research purposes. mdpi.combeilstein-journals.org
Unexplored Biological Activities and Mechanistic Hypotheses of this compound
While significant progress has been made in understanding the anticancer effects of this compound, many of its biological activities and underlying mechanisms remain to be fully elucidated. researchgate.netchemfaces.com The compound has been reported to possess anti-inflammatory and antiviral properties, suggesting its potential utility in managing chronic inflammatory disorders and viral infections, though these areas are less explored than its oncological applications. nih.govresearchgate.net
One area of emerging interest is its potential cardiotonic effects, which could have implications for cardiovascular health. nih.govresearchgate.net However, it is also known to have cardiotoxic effects, highlighting the need for a deeper mechanistic understanding to separate therapeutic from toxic actions. nih.govsci-hub.ru Early electrophysiological studies on isolated heart Purkinje fibers showed that this compound can induce delayed afterdepolarizations and triggered arrhythmias, likely due to its inhibition of the Na+-K+ pump and subsequent rise in intracellular calcium. sci-hub.ru
Future research could focus on several mechanistic hypotheses. For example, the precise molecular targets responsible for its anti-inflammatory and antiviral effects are largely unknown. researchgate.net Investigating its impact on various immune signaling pathways and viral replication cycles could uncover novel therapeutic applications. Additionally, exploring its effects on other forms of programmed cell death beyond apoptosis and necroptosis, such as pyroptosis or autophagy-dependent cell death, could reveal new facets of its anticancer activity. The development of novel chemical probes and the application of advanced omics technologies will be crucial in testing these hypotheses and uncovering the full pharmacological profile of this compound. nih.govyoutube.com
Strategic Partnerships and Collaborative Research Opportunities in this compound Studies
The complex journey of a natural product like this compound from the laboratory to potential clinical application necessitates robust strategic partnerships and collaborative research efforts. These alliances are critical for overcoming the inherent challenges in drug discovery, including sharing financial burdens, accessing specialized knowledge, and navigating the intricate process of development and regulatory approval. baringa.com The advancement of this compound research, therefore, hinges on fostering synergistic relationships among academic institutions, biotechnology companies, and large pharmaceutical corporations. baringa.comeacr.org
Models for Collaboration in this compound Research:
Academia-Industry Partnerships: These collaborations are fundamental to translating basic scientific discoveries into tangible therapies. mrlcg.com Academic research, often focused on discovery and mechanistic understanding, provides the foundational knowledge for drug development. eacr.org Industry partners, in turn, bring crucial resources for preclinical and clinical development, manufacturing, and commercialization. baringa.commrlcg.com For a compound like this compound, with its roots in traditional medicine, academic labs can elucidate its mechanisms of action, as seen in studies on glioma, while industry can drive the development forward. frontiersin.orgresearchgate.net Successful models in oncology, such as the development of Gleevec (Imatinib) through a partnership between the University of Pennsylvania and Novartis, highlight the power of this approach. mrlcg.com
Inter-Institutional and International Collaboration: Given that this compound is a component of Chan'su, a traditional Chinese medicine, international collaborations are particularly valuable. frontiersin.org Such partnerships can facilitate access to traditional knowledge and biological resources while ensuring that research aligns with global standards. who.intresearchgate.net The World Health Organization (WHO) actively promotes international collaboration to strengthen the scientific evidence base for traditional medicine, which could provide a framework for this compound studies. who.intwho.int Collaborative initiatives like the Biseach Initiative between the University of Notre Dame and the University of Galway serve as a model for fostering long-term exchanges of ideas and advancing cancer research. nd.edu
Research Consortia and Networks: Forming consortia focused on cardiotonic steroids or natural product-based cancer therapies can accelerate progress. These networks allow researchers to pool data, standardize protocols, and share resources, which is essential for complex investigations. worldwide.com Organizations like the International Society for Complementary Medicine Research (ISCMR) provide platforms for researchers from over 50 countries to exchange knowledge and foster collaborations in traditional and integrative medicine. iscmr.org Such networks can also be instrumental in securing joint grant applications and developing collective publications. nd.edu
Public-Private Partnerships (PPPs) and Funding Bodies: Securing funding is a major hurdle in drug discovery. Collaborations are often structured around grants from national and international funding bodies. For instance, research on cardiotonic steroids has been funded by organizations like the British Heart Foundation, the Wellcome Trust, and various national institutes of health. biorxiv.orgutoledo.eduresearchgate.net These funding streams often encourage or require collaboration between different research entities. Strategic partnerships can distribute the significant financial risks associated with R&D, clinical trials, and regulatory submissions. baringa.com
Key Areas for Collaborative Research:
Translational and Clinical Trials: A primary goal for collaboration is to advance this compound into well-designed clinical trials. This requires partnerships between basic scientists and clinicians. uclahealth.org Research has pointed to the need for large-scale, multicenter collaborative clinical trials to expand the potential clinical applications of this compound. frontiersin.orgresearchgate.net
Technology and Methodology Development: Collaborations can drive innovation in research methodologies. For example, developing advanced screening methods or novel analytical techniques for cardiotonic steroids requires combined expertise. biorxiv.orgresearchgate.net
Oncology and Other Therapeutic Areas: As this compound and other cardiotonic steroids show potential in oncology and inflammatory diseases, cross-disciplinary collaborations are essential. frontiersin.orgmdpi.com Cancer research centers often have dedicated programs to facilitate industry collaborations and provide access to core facilities and expertise in areas like molecular oncology and immunotherapy. uclahealth.orgki.seicr.ac.uk
Ultimately, the successful development of this compound as a therapeutic agent will likely depend on a network of interconnected researchers and organizations, each contributing specialized expertise and resources to a shared goal. baringa.com
Q & A
Q. What are the standard assays to evaluate Resibufogenin’s anticancer effects in vitro and in vivo?
this compound’s anticancer properties are typically assessed through:
- Proliferation assays : MTT or CCK-8 to measure inhibition of cancer cell growth (e.g., MGC-803 gastric carcinoma cells) .
- Apoptosis detection : Flow cytometry (Annexin V/PI staining) and caspase-3/8 activity assays .
- Protein expression analysis : Western blotting for Bax/Bcl-2 ratios and cyclin D1 degradation via GSK-3β activation .
- In vivo models : Rodent studies evaluating oxidative stress markers (e.g., in preeclamptic rats) or tumor regression .
Q. How can HPLC methods be optimized for quantifying this compound in biological samples?
Key methodological steps include:
Q. What molecular pathways are primarily targeted by this compound in cancer studies?
this compound modulates:
- PI3K/AKT/GSK3β pathway : Suppresses phosphorylated AKT and GSK3β, leading to β-catenin downregulation .
- Cell cycle regulators : Degrades cyclin D1 and inhibits cyclin E, inducing G1/S phase arrest .
- Ion channels : Alters delayed rectifier potassium currents (IK) in hippocampal neurons at 1 μM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dual roles as a pro-apoptotic agent and ion channel modulator?
- Pathway cross-talk analysis : Use RNA sequencing to identify overlapping targets (e.g., GSK-3β in both apoptosis and channel regulation) .
- Dose-dependent studies : Compare low-dose (ion channel effects) vs. high-dose (apoptosis induction) responses in the same cell lines .
- Knockout models : CRISPR/Cas9-mediated GSK-3β knockout to isolate its role in cyclin D1 degradation versus channel modulation .
Q. What experimental designs are recommended for validating this compound’s specificity toward GSK-3β over other kinases?
- Kinase profiling assays : Use recombinant kinase panels to measure IC50 values against GSK-3β, CDKs, and MAPKs .
- Co-crystallization studies : Resolve this compound-GSK-3β binding structures via X-ray crystallography .
- Competitive inhibition assays : Test ATP-binding site competition using radiolabeled ATP .
Q. How should researchers address variability in this compound’s bioavailability across in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and stability .
- Species-specific differences : Compare metabolic rates in rodents versus humanized liver models .
Q. What strategies are effective for integrating this compound into combination therapies without off-target toxicity?
- Synergy screens : Pair this compound with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) using Chou-Talalay method .
- Toxicity profiling : Assess cardiac and neuronal side effects via hERG channel assays and in vivo ECG monitoring .
- Transcriptomic analysis : Identify resistance mechanisms using single-cell RNA-seq in treated vs. untreated tumors .
Methodological Best Practices
Q. How to ensure reproducibility in this compound studies?
- Detailed protocols : Document buffer compositions, cell passage numbers, and equipment calibration in supplementary materials .
- Positive controls : Include known GSK-3β inhibitors (e.g., CHIR99021) to validate assay conditions .
- Data transparency : Share raw flow cytometry files and Western blot images in public repositories (e.g., Figshare) .
Q. What frameworks guide hypothesis-driven research on this compound’s mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
